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These application notes provide a detailed overview and experimental protocols for the use of
chemically amplified photoresists (CARSs), materials crucial for high-resolution photolithography
in microfabrication. This document covers the fundamental principles, key components, and
processing steps for both positive and negative tone CARS, enabling users to effectively
implement this technology in their research and development activities, including the fabrication
of microelectronic devices and microfluidic systems for drug delivery and discovery.

Introduction to Chemically Amplified Photoresists

Chemically amplified resists are a class of photoresists that utilize a photo-generated catalyst
to induce a cascade of chemical reactions, thereby significantly increasing their sensitivity to
light.[1] This amplification mechanism allows for the use of lower exposure doses compared to
conventional photoresists, which is particularly advantageous for high-throughput
manufacturing and for lithography techniques employing low-power light sources, such as deep
ultraviolet (DUV) and extreme ultraviolet (EUV) lithography.[2]

The key components of a chemically amplified photoresist formulation are:

e Polymer Resin: Forms the main structural component of the resist film and its chemical
properties determine the tone (positive or negative) and dissolution characteristics.
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e Photoacid Generator (PAG): A compound that, upon exposure to light of a specific
wavelength, generates a strong acid.[3]

» Solvent: Dissolves the polymer resin and PAG to allow for the application of a uniform thin
film onto a substrate.

o Additives (e.g., Base Quenchers): Used to control acid diffusion and improve process
latitude.[4]

Principle of Operation

The fundamental principle of CARs involves a two-step process:

o Exposure: The photoresist-coated substrate is exposed to a patterned light source. In the
exposed regions, the PAG decomposes and generates a small amount of a strong acid.[3]

o Post-Exposure Bake (PEB): The substrate is heated, and the photogenerated acid acts as a
catalyst, diffusing through the polymer matrix and inducing a large number of chemical
reactions.[5] The nature of these reactions determines whether the resist is positive or
negative tone.

Positive Tone Chemically Amplified Resists

In positive tone CARSs, the polymer resin is initially insoluble in an aqueous developer. The
acid-catalyzed reaction during the PEB cleaves protecting groups from the polymer backbone,
rendering it soluble in the developer.[6] Consequently, the exposed regions of the photoresist
are removed during development, leaving a positive image of the mask. A classic example is
the deprotection of a t-butoxycarbonyl (t-BOC) protected poly(4-hydroxystyrene) resin.[6]

Negative Tone Chemically Amplified Resists

In negative tone CARSs, the polymer resin is initially soluble in a developer. The acid-catalyzed
reaction during the PEB initiates a cross-linking reaction between the polymer chains.[7] This
cross-linking increases the molecular weight of the polymer in the exposed regions, making it
insoluble in the developer. As a result, the unexposed regions are washed away, leaving a
negative image of the mask.
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Quantitative Performance Data

The performance of chemically amplified photoresists is characterized by several key metrics,

including sensitivity, resolution, and line-edge roughness (LER). The following tables

summarize representative quantitative data for different types of CARs used in various

lithography techniques.
. L . Line-Edge
. Lithography Sensitivity Resolution Reference(s
Resist Type . Roughness
Technique (mJicm?) (nm)
(nm)
Positive Tone
t-BOC based DUV (248
<50 <100 [1]
polymer nm)
ESCAP
(Environment DUV (248
10-30 50 - 100 ~5 [5]
ally Stable nm)
CAR)
Molecular
_ EUV 20-40 22 - 30 3.0-6.9 [8]
Glass Resist
Negative
Tone
SU-8 (Epoxy- UV (i-line,
(Epoxy ( 5-15 > 1000
based) 365 nm)
Molecular
Glass Resist E-Beam 52 pC/cmz2 73.4
(BPA-60H)
Acrylate-
DUV (193
based 20 - 50 <70 ~6
nm)
polymer

Table 1: Performance Metrics of Representative Chemically Amplified Photoresists.
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Parameter Condition 1

Condition 2

Effect on
Reference(s)
Performance

Post-Exposure Lower
Bake (PEB)

Temperature

Temperature
(e.g., 110°C)

Higher
Temperature
(e.g., 130°C)

Increasing PEB
temperature
generally
increases
sensitivity (lower
dose required)
but can also Bl
increase acid
diffusion,
potentially
degrading

resolution.

Shorter Time
(e.g., 60 5)

PEB Time

Longer Time
(e.g.,905s)

Longer PEB
times allow for
more complete
catalytic
reactions, which
can improve
sensitivity and [5]
contrast, but
excessive time
can lead to
resolution loss
due to acid

diffusion.

Base Quencher Low

Concentration Concentration

High

Concentration

Increasing [4]
guencher
concentration

can reduce acid
diffusion, leading

to improved

resolution and

reduced line-

edge roughness,
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but at the cost of
decreased

sensitivity.

Table 2: Impact of Process Parameters on CAR Performance.

Experimental Protocols

The following are generalized protocols for processing positive and negative tone chemically
amplified photoresists. Specific parameters such as spin speeds, bake temperatures, and
exposure doses will need to be optimized for the specific resist, substrate, and desired feature
dimensions.

Protocol for Positive Tone Chemically Amplified
Photoresist

This protocol is a general guideline for a t-BOC based positive tone CAR.

e Substrate Preparation:
o Clean the silicon wafer using a standard cleaning procedure (e.g., RCA-1 and RCA-2).
o Dehydrate the wafer by baking at 200°C for at least 30 minutes.

o Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by vapor priming or
spin coating, followed by a bake at 110°C for 60 seconds.

e Spin Coating:
o Dispense the photoresist onto the center of the wafer.

o Spin at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired thickness.
The final thickness is dependent on the resist viscosity and spin speed.

o Soft Bake (Pre-bake):
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o Bake the coated wafer on a hotplate at 90-130°C for 60-90 seconds to remove the solvent
from the resist film.

e Exposure:

o Expose the wafer to a patterned DUV (248 nm) or EUV light source. The exposure dose
will typically be in the range of 10-50 mJ/cmz2.

o Post-Exposure Bake (PEB):

o Immediately after exposure, bake the wafer on a hotplate at 110-140°C for 60-90 seconds.
This step drives the acid-catalyzed deprotection reaction.

o Development:

o Immerse the wafer in a 0.26 N solution of tetramethylammonium hydroxide (TMAH) for 30-
60 seconds with gentle agitation.

o Rinse the wafer thoroughly with deionized (DI) water.
o Dry the wafer with a stream of nitrogen.
o Hard Bake (Post-bake):

o Bake the patterned wafer at 110-130°C for 60-120 seconds to further harden the resist
and improve its etch resistance.

Protocol for Negative Tone Chemically Amplified
Photoresist

This protocol is a general guideline for an epoxy-based negative tone CAR like SU-8.
e Substrate Preparation:

o Clean and dehydrate the substrate as described for the positive tone resist. Adhesion
promotion with HMDS is also recommended.

e Spin Coating:
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o Dispense the SU-8 photoresist onto the substrate.

o Use a two-step spin process: a spread cycle at 500 rpm for 5-10 seconds, followed by a
spin cycle at 1000-3000 rpm for 30 seconds to achieve the desired thickness.

Soft Bake (Pre-bake):

o Bake on a hotplate in two steps: for example, at 65°C for 5-10 minutes, followed by 95°C
for 15-45 minutes. The exact times will depend on the film thickness.

Exposure:

o Expose the wafer to UV light (i-line, 365 nm). The exposure dose will vary significantly with
film thickness, typically in the range of 100-300 mJ/cm?.

Post-Exposure Bake (PEB):

o Bake on a hotplate in two steps: for example, at 65°C for 1-5 minutes, followed by 95°C for
5-15 minutes. This step drives the acid-catalyzed cross-linking reaction.

Development:

o Immerse the wafer in SU-8 developer (e.g., propylene glycol monomethyl ether acetate -
PGMEA) for 5-20 minutes with gentle agitation.

o Rinse with isopropyl alcohol (IPA).
o Dry with a stream of nitrogen.
e Hard Bake (Post-bake):

o Bake the patterned wafer at 150-200°C for 15-30 minutes to further cross-link and stabilize
the structures.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows
involved in the use of chemically amplified photoresists.
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Caption: Mechanism of a positive tone chemically amplified photoresist.
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General CAR Photolithography Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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